molecular formula C20H22N2O4 B2932393 2,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 896365-18-7

2,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2932393
CAS No.: 896365-18-7
M. Wt: 354.406
InChI Key: WHHJMYUPXGMFJA-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic benzamide derivative characterized by a central pyrrolidin-5-one scaffold substituted with a 4-methylphenyl group at the 1-position and a benzamide moiety at the 3-position. This compound belongs to a class of molecules designed for structural diversity in drug discovery, often targeting enzymes or receptors through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

2,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-4-6-15(7-5-13)22-12-14(10-19(22)23)21-20(24)17-9-8-16(25-2)11-18(17)26-3/h4-9,11,14H,10,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHJMYUPXGMFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 1-(4-methylphenyl)-5-oxopyrrolidine-3-amine. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

2,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide with analogs differing in substituent patterns, heterocyclic cores, or functional groups. Key structural variations and their implications are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
This compound C₂₂H₂₂N₄O₄S 438.5 Benzamide with 2,4-dimethoxy groups
4-Fluoro-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide C₂₀H₁₇FN₄O₂S 396.44 Fluorobenzamide with thiadiazole linker
3,4-Dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide C₂₀H₂₂N₂O₄ 354.4 Benzamide with 3,4-dimethoxy groups
2-Ethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide C₂₀H₂₂N₂O₃ 338.4 Ethoxy substitution at benzamide 2-position

Substituent Position and Electronic Effects

  • 2,4-Dimethoxy vs. 3,4-Dimethoxy Benzamides : The target compound’s 2,4-dimethoxy configuration may enhance steric hindrance and electron-donating effects compared to the 3,4-dimethoxy analog. This difference could influence solubility and binding affinity in biological systems .
  • Fluorine vs.

Heterocyclic Linker Modifications

  • Thiadiazole vs. Direct Benzamide Linkage : The thiadiazole-containing analog introduces a rigid heterocyclic spacer, which may restrict conformational flexibility and modify interactions with hydrophobic pockets in enzymes or receptors .

Pharmacological and Functional Implications

  • COPD and Antiviral Targets: Compounds with similar pyrrolidinone scaffolds (e.g., Example 31 in ) have been explored for chronic obstructive pulmonary disease (COPD) and antiviral activity, indicating possible relevance for respiratory or viral targets .
  • Solubility and Bioavailability: The 2,4-dimethoxy groups may improve solubility compared to non-polar substituents (e.g., ethyl or methyl groups), as seen in related benzamides .

Biological Activity

2,4-Dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a benzamide core with methoxy substitutions and a pyrrolidinone moiety, suggesting diverse interactions with biological targets. The following sections will detail its biological activity, including mechanisms of action, case studies, and research findings.

PropertyValue
Molecular Formula C22H22N4O4
Molecular Weight 438.5 g/mol
IUPAC Name This compound
InChI Key RRPZBNQNONFUGH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxy groups and the pyrrolidinone structure may enhance binding affinity and specificity towards these targets, potentially modulating their activity. This compound may exhibit effects on various signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Anticancer Activity

Recent studies have explored the anticancer potential of similar benzamide derivatives. For instance, compounds structurally related to this compound have shown promising cytotoxic effects against several cancer cell lines. One study reported that derivatives with similar structural motifs exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, indicating enhanced efficacy in inducing cell death in cancer cells .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    • A series of synthesized compounds based on the benzamide structure were evaluated for their cytotoxic effects against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colorectal cancer) cell lines.
    • Among these compounds, some demonstrated IC50 values as low as 0.4 µM against MDA-MB-231 cells, outperforming cisplatin by over 78 times .
  • Mechanistic Insights
    • Flow cytometric analysis revealed that certain derivatives induce apoptosis through mitochondrial pathways, characterized by increased expression of pro-apoptotic markers and DNA fragmentation .

Other Biological Activities

In addition to anticancer properties, benzamide derivatives have been investigated for their potential anti-inflammatory and antimicrobial activities. For example:

  • Compounds with similar structures have shown inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in inflammatory processes.
  • Antimicrobial assays indicated that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria.

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